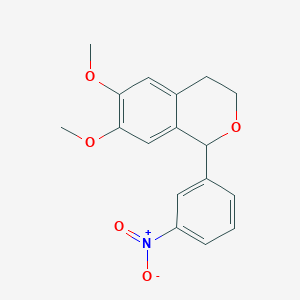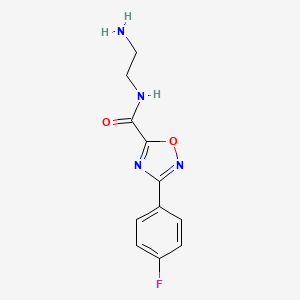
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene
Vue d'ensemble
Description
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene is a chemical compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, is characterized by the presence of methoxy groups at the 6 and 7 positions, a nitrophenyl group at the 1 position, and a dihydroisochromene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3-nitrobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol or methanol. The mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 6,7-dimethoxy-1-(3-aminophenyl)-3,4-dihydro-1H-isochromene.
Substitution: Formation of various substituted isochromenes depending on the nucleophile used.
Applications De Recherche Scientifique
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibits certain enzymes involved in inflammatory processes.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Cell Signaling: Modulates signaling pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene can be compared with other similar compounds such as:
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene: Similar structure but with a nitrophenyl group at the 4 position.
6,7-dimethoxy-1-(3-aminophenyl)-3,4-dihydro-1H-isochromene: Similar structure but with an amino group instead of a nitro group.
6,7-dimethoxy-3,4-dihydroisoquinoline: Lacks the nitrophenyl group but shares the core structure.
These comparisons highlight the unique properties of this compound, particularly its nitrophenyl group, which contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-15-9-11-6-7-23-17(14(11)10-16(15)22-2)12-4-3-5-13(8-12)18(19)20/h3-5,8-10,17H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPAUVNVSYPVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415541 | |
| Record name | ST4131998 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92774-39-5 | |
| Record name | ST4131998 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4334504.png)
![N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4334505.png)
![3-(3,4-DIMETHOXYPHENYL)-N-[4-(4-MORPHOLINYLMETHYL)BENZYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4334511.png)
![N-[2-(4-fluorophenyl)ethyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4334517.png)
![N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE](/img/structure/B4334519.png)
![methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B4334526.png)
![3-(4-METHOXYPHENYL)-3A,7,8,8A-TETRAHYDRO-5,8-EPOXYOXEPINO[4,5-D]ISOXAZOL-4(5H)-ONE](/img/structure/B4334529.png)
![4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4334541.png)
![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B4334553.png)

![2-(2-{9-PHENYL-2,4,8,10-TETRAOXASPIRO[5.5]UNDECAN-3-YL}PROPAN-2-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE](/img/structure/B4334564.png)
![N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE](/img/structure/B4334573.png)
![N-{2-[2-(2-ACETAMIDOETHOXY)-4-NITROPHENOXY]ETHYL}ACETAMIDE](/img/structure/B4334582.png)
![ethyl [2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4,5-dimethylphenoxy]acetate](/img/structure/B4334596.png)
